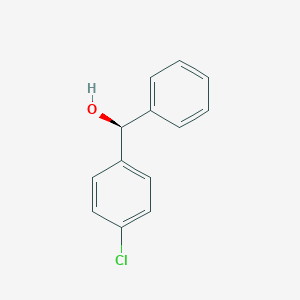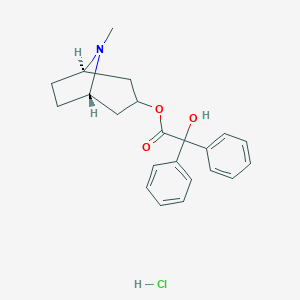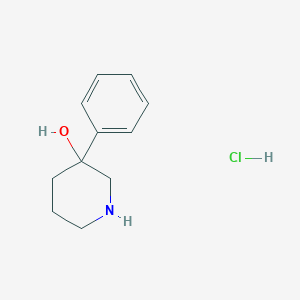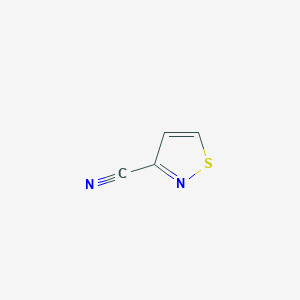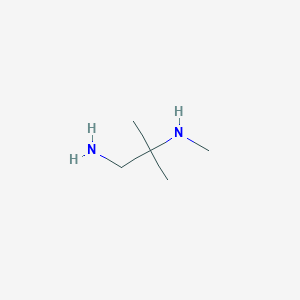
(1-Amino-2-methylpropan-2-yl)(methyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(1-Amino-2-methylpropan-2-yl)(methyl)amine” is a chemical compound with the CAS Number: 116577-09-4 . It has a molecular weight of 102.18 . It is a liquid at room temperature .
Physical And Chemical Properties Analysis
“(1-Amino-2-methylpropan-2-yl)(methyl)amine” is a liquid at room temperature . It has a molecular weight of 102.18 .Aplicaciones Científicas De Investigación
Here is a comprehensive analysis of the scientific research applications of “(1-Amino-2-methylpropan-2-yl)(methyl)amine”, focusing on six unique applications:
Metabolic Research
This compound is used in metabolic research for stable isotope labeling, which allows researchers to study metabolic pathways in vivo safely .
Environmental Studies
It serves as a standard for environmental pollutants, aiding in the detection of contaminants in air, water, soil, sediment, and food .
Clinical Diagnostics
In the medical field, isotopes of this compound are utilized for imaging, diagnosis, and newborn screening .
Buffer Solution Preparation
The compound is employed in the preparation of buffer solutions for various biochemical and research applications .
Cosmetics Industry
It finds use in cosmetics, likely due to its buffering or neutralizing properties .
Spectroscopic Investigations
It is used in ATR-FTIR spectroscopic investigations to study the carbon monoxide absorption characteristics of heterocyclic diamines .
Safety and Hazards
“(1-Amino-2-methylpropan-2-yl)(methyl)amine” is associated with several hazard statements including H226, H314, and H335 . The precautionary statements include P210, P233, P240, P241, P242, P243, P260, P261, P264, P271, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P363, P370+P378, P403+P233, P403+P235, P405, P501 .
Mecanismo De Acción
Target of Action
(1-Amino-2-methylpropan-2-yl)(methyl)amine, also known as 2-Amino-2-methyl-1-propanol or AMP , is an organic compound that is classified as an alkanolamine It is known to interact with various biochemical processes due to its amine and alcohol functional groups .
Mode of Action
It is known to act as a useful buffer and a precursor to numerous other organic compounds . It can react with acyl chlorides to form oxazolines . Via sulfation of the alcohol, AMP is also a precursor to 2,2-dimethylaziridine .
Biochemical Pathways
AMP is involved in several biochemical pathways due to its role as a precursor to other compounds. For instance, it is used in the synthesis of oxazolines , which are heterocyclic compounds involved in various biological processes. It is also a precursor to 2,2-dimethylaziridine , another heterocyclic compound with potential biological activity.
Pharmacokinetics
It is known that amp is miscible in water , which suggests that it could be readily absorbed and distributed in the body. The metabolism and excretion of AMP would depend on its specific interactions with various enzymes and transporters in the body.
Action Environment
Environmental factors can influence the action, efficacy, and stability of AMP. For instance, the presence of other reactants (such as acyl chlorides) can influence its ability to form other compounds like oxazolines . Additionally, factors such as pH and temperature could potentially affect the stability and reactivity of AMP.
Propiedades
IUPAC Name |
2-N,2-dimethylpropane-1,2-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2/c1-5(2,4-6)7-3/h7H,4,6H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWYSRQHOWXXYMN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)NC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Amino-2-methylpropan-2-yl)(methyl)amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

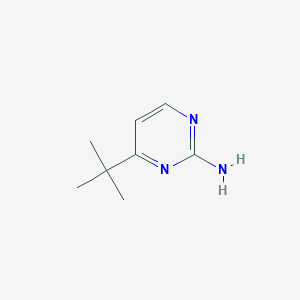

![5-Methoxy-benzo[d]isoxazole-3-carboxylic acid](/img/structure/B172885.png)
